Cas no 1351585-01-7 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS024597222
- 1351585-01-7
- N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- F0696-0726
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- Inchi: 1S/C14H13N3O5/c1-17-13(19)9(6-16-14(17)20)12(18)15-5-8-2-3-10-11(4-8)22-7-21-10/h2-4,6H,5,7H2,1H3,(H,15,18)(H,16,20)
- InChI Key: BAGBBWOUBSYREN-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)CNC(C1=CNC(N(C)C1=O)=O)=O
Computed Properties
- Exact Mass: 303.08552052g/mol
- Monoisotopic Mass: 303.08552052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 97Ų
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F0696-0726-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0696-0726-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351585-01-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: A Comprehensive Overview
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, with the CAS number 1351585-01-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The name itself reveals key structural elements: the presence of a benzo[d][1,3]dioxol group attached via a methylene bridge to a tetrahydropyrimidine ring system. This combination of functional groups suggests a molecule with versatile chemical properties and biological activity.
Recent studies have highlighted the importance of tetrahydropyrimidines in medicinal chemistry due to their ability to serve as scaffolds for various bioactive molecules. The benzo[d][1,3]dioxol moiety is particularly interesting as it contributes to the molecule's stability and potential bioavailability. Researchers have explored the synthesis of this compound through various routes, including multi-component reactions and stepwise synthesis. These methods have been optimized to enhance yield and purity, making the compound more accessible for further studies.
One of the most promising aspects of this compound is its potential as a lead molecule in drug discovery. Preclinical studies have demonstrated its ability to modulate key biological targets associated with diseases such as cancer and neurodegenerative disorders. For instance, recent research has shown that this compound exhibits selective inhibition against certain kinases involved in cell proliferation and survival pathways. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy.
In addition to its pharmacological properties, the compound's chemical stability has been thoroughly investigated. Studies have shown that it maintains its integrity under physiological conditions, which is essential for its potential use as an orally administered drug. Furthermore, computational modeling has provided insights into its interaction with biological systems at the molecular level. These models predict favorable pharmacokinetic profiles, suggesting that the compound could be well-absorbed and metabolized within the human body.
The synthesis of this compound involves a series of well-defined steps that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Key steps include the formation of the benzo[d][1,3]dioxol ring through oxidative coupling reactions and the construction of the tetrahydropyrimidine core via cyclization processes. These steps underscore the complexity and precision required in synthesizing such molecules.
Moreover, recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound. For example, researchers have developed catalytic systems that reduce waste and improve efficiency during the synthesis process. These innovations align with current trends toward sustainable chemical practices and highlight the compound's potential for large-scale production.
In conclusion, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure combines functional groups with diverse biological activities, making it a valuable tool for drug discovery. As research continues to uncover its full potential, this compound is poised to play a critical role in developing novel therapeutic agents for various diseases.
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